Lipophilicity Comparison: 5-Chloro-2-(m-tolyl) vs. 5-Chloro-2-phenyl Analog via Computed XLogP3
The replacement of a phenyl ring with a meta-tolyl group increases the computed XLogP3-AA value by 0.4 log units relative to the 5-chloro-2-phenyl analog, indicating measurably higher lipophilicity that directly influences membrane permeability predictions and organic-phase partitioning behavior [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: XLogP3-AA = 2.7 |
| Quantified Difference | ΔXLogP3 = +0.4 log units (higher for target) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem 2021.05.07 release |
Why This Matters
This 0.4 log-unit difference in computed logP translates to a ~2.5-fold difference in predicted octanol/water partition coefficient, directly impacting extractability, chromatographic retention, and permeability predictions in early drug discovery.
- [1] PubChem CID 97058201. 5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid. Computed Properties: XLogP3-AA = 3.1. National Center for Biotechnology Information (2025). View Source
- [2] PubChem CID 97057602. 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Computed Properties: XLogP3-AA = 2.7. National Center for Biotechnology Information (2025). View Source
